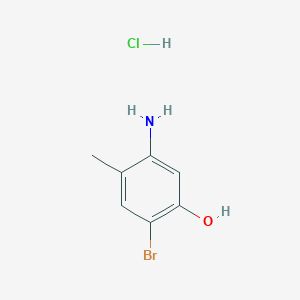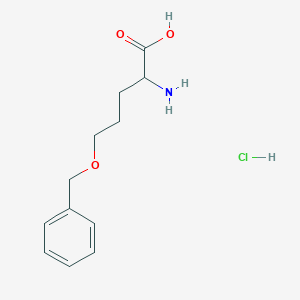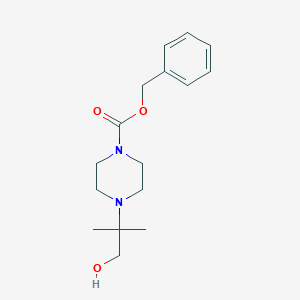![molecular formula C6H12Cl2N2S B13508104 Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13508104.png)
Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin .
Méthodes De Préparation
The synthesis of Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride typically involves the cyclization and condensation of haloketones with thioamide. This method is widely used for the synthesis of thiazole moieties . Industrial production methods may involve the use of α-acylaminoketones treated with stoichiometric amounts of P2S5 or Lawesson’s reagent .
Analyse Des Réactions Chimiques
Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives are known to inhibit enzymes and interfere with the synthesis of nucleic acids and proteins. This can lead to the disruption of cellular processes and the inhibition of cell growth .
Comparaison Avec Des Composés Similaires
Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
This compound is unique due to its specific structure and the presence of the methyl and ethyl groups, which can influence its chemical properties and biological activities.
Propriétés
Formule moléculaire |
C6H12Cl2N2S |
|---|---|
Poids moléculaire |
215.14 g/mol |
Nom IUPAC |
N-methyl-1-(1,3-thiazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-5(7-2)6-8-3-4-9-6;;/h3-5,7H,1-2H3;2*1H |
Clé InChI |
WYEOKKKPJSTGCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=CS1)NC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate](/img/structure/B13508026.png)


![6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)
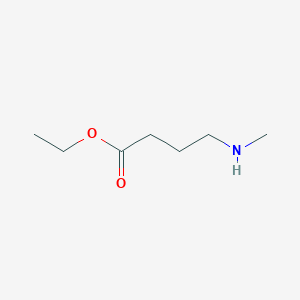
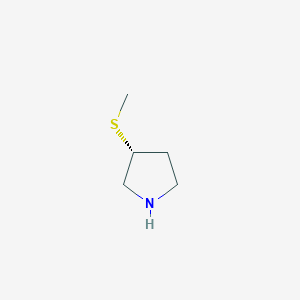
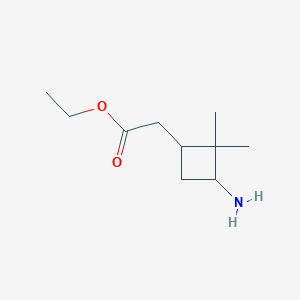
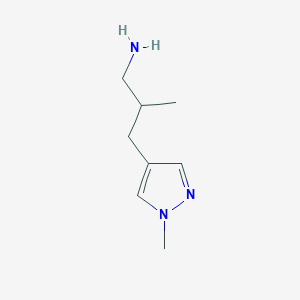
![2-[Acetyl(cyclohexyl)amino]acetic acid](/img/structure/B13508079.png)
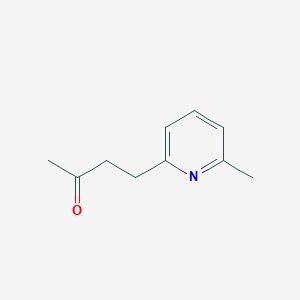
![ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13508091.png)
